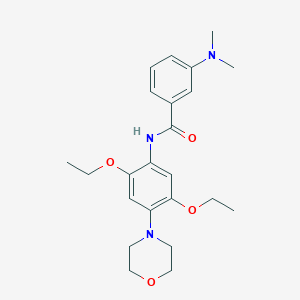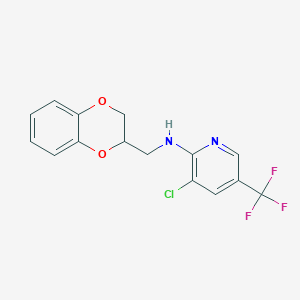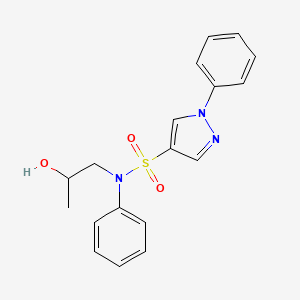
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide, commonly known as DMEMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMEMB is a derivative of benzamide and has been synthesized using various methods.
Wirkmechanismus
DMEMB's mechanism of action is not yet fully understood. However, it has been proposed that DMEMB inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. DMEMB has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
DMEMB has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. DMEMB has also been shown to induce apoptosis in cancer cells. Additionally, DMEMB has been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMEMB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, DMEMB exhibits potent anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for therapeutic applications. However, DMEMB's mechanism of action is not yet fully understood, and its potential side effects and toxicity are not yet known.
Zukünftige Richtungen
There are several future directions for DMEMB research. Further studies are needed to fully understand DMEMB's mechanism of action and potential side effects and toxicity. Additionally, DMEMB's potential therapeutic applications need to be explored further, including its use in combination with other drugs or therapies. DMEMB's potential as a diagnostic tool for cancer and other diseases also needs to be investigated. Finally, further studies are needed to optimize DMEMB's synthesis method and improve its purity and yield.
Conclusion
In conclusion, DMEMB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMEMB exhibits anti-cancer, anti-inflammatory, and anti-bacterial properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further studies are needed to fully understand DMEMB's mechanism of action and potential side effects and toxicity. DMEMB's potential as a diagnostic tool and its use in combination with other drugs or therapies also need to be investigated.
Synthesemethoden
DMEMB can be synthesized using several methods. The most common method involves the reaction of 2,5-diethoxy-4-morpholinoaniline with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields DMEMB as a white solid that can be further purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
DMEMB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. DMEMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to reduce inflammation in animal models, making it a potential treatment for inflammatory diseases. Additionally, DMEMB has been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-5-29-21-16-20(26-10-12-28-13-11-26)22(30-6-2)15-19(21)24-23(27)17-8-7-9-18(14-17)25(3)4/h7-9,14-16H,5-6,10-13H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOKWVDFBHYCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)N(C)C)OCC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-(dimethylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethylbenzimidazol-2-yl)methyl]-3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7681484.png)

![3-[2-Hydroxy-3-(4-phenylphenoxy)propyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7681493.png)
![2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide](/img/structure/B7681506.png)
![Tert-butyl 4-[(3-oxo-1,2-dihydroisoindol-5-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7681512.png)
![3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide](/img/structure/B7681522.png)
![5-methoxy-N-[3-methyl-2-(methylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7681524.png)

![7-[2-hydroxypropyl(phenyl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7681534.png)
![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[methyl(1-phenylethyl)amino]ethanone](/img/structure/B7681551.png)

![2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B7681581.png)
![2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide](/img/structure/B7681596.png)